molecular formula C28H41Cl3N6O2 B2619300 BIX 01294 CAS No. 1392399-03-9; 935693-62-2; 935693-62-2

BIX 01294

Cat. No.: B2619300
CAS No.: 1392399-03-9; 935693-62-2; 935693-62-2
M. Wt: 600.03
InChI Key: FMURUEPQXKJIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIX 01294 is a diazepin-quinazolinamine derivative that acts as a selective, cell-permeable inhibitor of G9a-like protein and G9a histone lysine methyltransferase (HMTase). It is known for its ability to impair the generation of histone H3 lysine 9 dimethylation (H3K9me2) and has been widely used in scientific research for its role in epigenetic modifications .

Preparation Methods

BIX 01294 can be synthesized using a retrosynthetic analysis and convergent synthesis approach. The synthetic route involves the following steps:

The final step conditions do not require microwave irradiation and utilize methanesulfonic acid as a catalyst, promoting the synthesis under mild conditions with a yield of 75.5% .

Chemical Reactions Analysis

BIX 01294 undergoes various chemical reactions, including:

Comparison with Similar Compounds

BIX 01294 is compared with other histone methyltransferase inhibitors, such as:

    UNC0638: Another G9a inhibitor with similar selectivity but different potency.

    GSK343: A selective inhibitor of EZH2, another histone methyltransferase.

    EPZ-6438: A potent inhibitor of EZH2 with applications in cancer research.

This compound is unique due to its specific inhibition of G9a and G9a-like protein, making it a valuable tool in epigenetic and cancer research .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMURUEPQXKJIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017374
Record name BIX 01294 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392399-03-9
Record name BIX-01294 trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIX 01294 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIX-01294 trihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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